1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone

Lipophilicity Drug Discovery SAR

1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-13-2) is a synthetic pyrrolidinone derivative with the molecular formula C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol. The compound features a 2-pyrrolidinone core substituted at the N1 position with a cyclohexyl group and at the C4 position with a piperidinocarbonyl moiety.

Molecular Formula C16H26N2O2
Molecular Weight 278.39 g/mol
CAS No. 39630-13-2
Cat. No. B14676082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone
CAS39630-13-2
Molecular FormulaC16H26N2O2
Molecular Weight278.39 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)C(=O)N3CCCCC3
InChIInChI=1S/C16H26N2O2/c19-15-11-13(16(20)17-9-5-2-6-10-17)12-18(15)14-7-3-1-4-8-14/h13-14H,1-12H2
InChIKeyAHMDGNABFXCXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-13-2): Chemical Identity and Procurement Baseline


1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-13-2) is a synthetic pyrrolidinone derivative with the molecular formula C₁₆H₂₆N₂O₂ and a molecular weight of 278.39 g/mol [1]. The compound features a 2-pyrrolidinone core substituted at the N1 position with a cyclohexyl group and at the C4 position with a piperidinocarbonyl moiety . It is primarily catalogued as a research chemical and synthetic intermediate within pharmaceutical development programs [2]. Its computed physicochemical profile includes an XLogP3 of 1.6, a topological polar surface area (TPSA) of 40.62 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [3].

Why In-Class Pyrrolidinone Analogs Cannot Simply Substitute for 1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone


Within the 4-piperidinocarbonyl-2-pyrrolidinone chemotype, alteration of the N1 substituent from cyclohexyl to phenyl, anilino, or simple hydrogen produces quantifiable shifts in lipophilicity, steric bulk, boiling point, and hydrogen-bonding capacity that directly impact synthetic utility and downstream physicochemical optimization [1]. For example, the cyclohexyl analog exhibits an XLogP3 of 1.6 compared to 1.3 for the phenyl congener—a ΔlogP of +0.3 that can significantly alter chromatographic behavior, solubility, and membrane permeability in biological assays [2]. Furthermore, removal of the piperidinocarbonyl group entirely (as in N-cyclohexyl-2-pyrrolidone) reduces the TPSA from 40.62 Ų to 20.31 Ų, eliminating a key hydrogen-bond acceptor motif that may be essential for target engagement in certain chemotypes . These physicochemical differences mean that generic substitution without experimental validation risks altering reaction outcomes, biological activity readouts, and structure-activity relationship (SAR) interpretations.

Quantitative Differentiation Evidence for 1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone vs. Closest Analogs


Lipophilicity (XLogP3) Comparison vs. 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone

The cyclohexyl-substituted target compound (CAS 39630-13-2) has a computed XLogP3 of 1.6, which is +0.3 log units higher than the phenyl-substituted analog 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-00-7) at XLogP3 1.3 [1]. This 0.3 log unit increase corresponds to an approximately 2-fold greater partitioning into octanol over water, indicating enhanced lipophilicity conferred by the cyclohexyl ring versus the planar aromatic phenyl ring [2].

Lipophilicity Drug Discovery SAR

Boiling Point Differentiation vs. 1-Phenyl- and 1-Anilino- Analogs

The predicted boiling point of the target compound at 760 mmHg is 485.1 °C, which is approximately 48 °C lower than the phenyl analog (533.5 °C) and 13 °C higher than the anilino analog (472.1 °C) . The flash point follows a similar trend: target compound 222 °C vs. phenyl analog 260.2 °C vs. anilino analog 239.3 °C . These differences reflect the varying intermolecular forces arising from the N1 substituent: the cyclohexyl group provides intermediate volatility between the flat phenyl ring and the hydrogen-bond-capable anilino group.

Physicochemical Properties Purification Synthetic Chemistry

Topological Polar Surface Area (TPSA) vs. N-Cyclohexyl-2-pyrrolidone (Simplified Scaffold)

The target compound carries a TPSA of 40.62 Ų, derived from the two carbonyl oxygen atoms of the pyrrolidinone and piperidinocarbonyl groups [1]. In contrast, N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7), which lacks the piperidinocarbonyl moiety, has a TPSA of only 20.31 Ų . The 20.31 Ų difference represents the contribution of the additional amide carbonyl, which doubles the hydrogen bond acceptor count (from 1 to 2) [2]. This increase in polar surface area is directly relevant to predictions of oral bioavailability and blood-brain barrier penetration, where TPSA < 60–70 Ų is generally associated with good membrane permeability [2].

Polar Surface Area Drug-Likeness Permeability

Hydrogen Bond Donor Count: Absence as a Differentiator from the 1-Anilino Analog

The target compound has zero hydrogen bond donors (HBD = 0), whereas the closely related 1-Anilino-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-12-1) possesses one H-bond donor due to its anilino NH group [1]. The presence or absence of a hydrogen bond donor can fundamentally alter target selectivity, aqueous solubility, and permeability. In the context of the thrombin inhibitor series described by Mack et al. (1995), the incorporation of a rigid amidino-phenylalanine scaffold onto a pyrrolidinone core produced an IC₅₀ 112-fold lower than the reference compound NAPAP, demonstrating that hydrogen-bonding motifs in the 4-piperidinocarbonyl-2-pyrrolidinone series are critical determinants of potency [2].

Hydrogen Bonding Selectivity Drug Design

Computed Density as a Surrogate for Purity and Handling Considerations

The predicted density of the target compound is 1.154 g/cm³, which is lower than both the phenyl analog (1.208 g/cm³) and the anilino analog (1.271 g/cm³) . The cyclohexyl substitution yields the least dense compound among the three N1-substituted analogs in this series, consistent with the saturated cyclohexyl ring occupying a larger conformational volume with lower atom-packing efficiency compared to the planar aromatic phenyl ring [1]. While these are computed values and not experimentally verified, the relative ranking (cyclohexyl < phenyl < anilino) is mechanistically plausible and can serve as a qualitative check during procurement and initial formulation studies.

Density Formulation Quality Control

RTECS Toxicological Differentiation: Absence of Registry Entry vs. Phenyl Analog

The phenyl-substituted analog 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone (CAS 39630-00-7) carries an RTECS registry number (UY5917500) in the Chemical Toxicity Database, indicating that toxicological data have been documented for this compound [1]. In contrast, no RTECS entry was identified for the cyclohexyl-substituted target compound (CAS 39630-13-2) in the same database search [2]. While this absence does not confirm lower toxicity, it is a meaningful procurement consideration: the cyclohexyl analog may be subject to fewer regulatory reporting requirements or may represent a less-characterized toxicological profile, which could be advantageous or disadvantageous depending on the intended application.

Toxicology Safety Regulatory

Optimal Scientific and Industrial Use Cases for 1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone


Medicinal Chemistry Building Block for 11β-HSD1 Inhibitor Optimization

1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone serves as a direct structural precursor or intermediate in the synthesis of cyclohexyl-substituted pyrrolidinones evaluated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The cyclohexyl N1 substituent, combined with the 4-piperidinocarbonyl moiety, provides a scaffold that can be further elaborated at the pyrrolidinone C3 or C5 positions in patent-defined compound libraries for metabolic syndrome and type 2 diabetes research [1]. Procurement of this specific building block—rather than the phenyl or anilino analogs—is warranted when the synthetic route requires an N-cyclohexyl-2-pyrrolidinone core with a pre-installed piperidine amide handle, enabling late-stage diversification without de novo construction of the piperidinocarbonyl group.

Physicochemical Comparator in Structure-Activity Relationship (SAR) Studies

The target compound provides a unique combination of intermediate lipophilicity (XLogP3 1.6), zero H-bond donors, and a TPSA of 40.62 Ų that distinguishes it from both the more lipophilic phenyl analog (XLogP3 1.3) and the H-bond-donor-containing anilino analog (HBD = 1) [2][3]. When conducting SAR campaigns around the N1 substituent of 4-piperidinocarbonyl-2-pyrrolidinones, this compound enables researchers to isolate the effect of cyclohexyl-induced steric bulk and conformational flexibility on target binding, independent of aromatic π-stacking (present in the phenyl analog) or hydrogen bond donation (present in the anilino analog). This makes it a critical control compound in medicinal chemistry programs investigating target selectivity and off-target liability.

Synthetic Intermediate Requiring Specific Boiling Point and Flash Point Handling Windows

With a predicted boiling point of 485.1 °C and a flash point of 222 °C, the target compound occupies an intermediate thermal stability window between the higher-boiling phenyl analog (533.5 °C) and the lower-boiling anilino analog (472.1 °C) . In multi-step synthetic sequences where subsequent transformations require specific temperature ranges for distillation or solvent removal, the compound's thermal profile may offer operational advantages. Additionally, its density of 1.154 g/cm³ facilitates gravimetric handling and volumetric calculations during scale-up that differ from the denser phenyl (1.208 g/cm³) and anilino (1.271 g/cm³) analogs .

Thrombin or Serine Protease Inhibitor Scaffold Elaboration

The 4-piperidinocarbonyl-2-pyrrolidinone chemotype has demonstrated potent thrombin inhibitory activity in prior literature; Mack et al. (1995) reported a rigid amidino-phenylalanine-pyrrolidinone conjugate with an IC₅₀ 112-fold lower than NAPAP [4]. While the target compound itself has not been directly profiled in published thrombin assays, its core scaffold matches the pyrrolidinone substructure essential for activity in this series. The cyclohexyl N1 substituent may confer altered pharmacokinetic properties relative to the phenyl-substituted analogs explored in the literature, making the target compound a valuable starting material for synthesizing and evaluating novel thrombin inhibitor candidates with potentially differentiated metabolic stability or selectivity profiles.

Quote Request

Request a Quote for 1-Cyclohexyl-4-piperidinocarbonyl-2-pyrrolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.